Aclarubicin hydrochloride - 75443-99-1

Aclarubicin hydrochloride

Catalog Number: EVT-287997
CAS Number: 75443-99-1
Molecular Formula: C42H54ClNO15
Molecular Weight: 848.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aclarubicin hydrochloride is a synthetic anthracycline antibiotic with potent antitumor activity. [, ] It is classified as a DNA intercalating agent, inhibiting topoisomerase II, and inducing DNA strand breaks, ultimately leading to cell death. [, ] Aclarubicin hydrochloride serves as a valuable tool in scientific research, particularly in oncology, to investigate cancer cell biology, drug resistance mechanisms, and develop novel therapeutic strategies. [, ]

Synthesis Analysis

While specific details regarding the synthesis of Aclarubicin hydrochloride are limited in the provided literature, a general approach involves chemical modification of naturally occurring anthracyclines. [] Further research is needed to explore alternative and more efficient synthetic routes for Aclarubicin hydrochloride.

Molecular Structure Analysis

Although detailed analyses are absent in the provided literature, Aclarubicin hydrochloride is structurally similar to other anthracyclines. [] It possesses a tetracyclic ring system linked to an amino sugar moiety. Further research is necessary to fully elucidate its structure-activity relationship, potentially leading to the development of analogs with enhanced therapeutic properties.

Mechanism of Action

Aclarubicin hydrochloride exerts its antitumor effects primarily through its interaction with DNA. [] It intercalates between DNA base pairs, disrupting DNA replication and transcription. [] Additionally, Aclarubicin hydrochloride inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, further amplifying its cytotoxic effects. [] Research focusing on elucidating the precise molecular mechanisms underlying the action of Aclarubicin hydrochloride is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Applications
  • In vitro studies: Aclarubicin hydrochloride is widely employed in cell culture models to investigate its antiproliferative effects on various cancer cell lines, including pancreatic cancer, [, ] lung cancer, [] and leukemia. [, , , , ] These studies help elucidate its mechanism of action, identify potential synergistic drug combinations, and evaluate novel drug delivery systems. [, , , , ]

  • In vivo studies: Aclarubicin hydrochloride has been investigated in animal models to assess its efficacy against solid tumors, such as Lewis lung carcinoma, [] and hepatocellular carcinoma. [, ] These studies provide insights into its pharmacokinetics, pharmacodynamics, and potential for clinical translation. [, ]

  • Drug delivery systems: Researchers are exploring innovative drug delivery strategies to improve the therapeutic index of Aclarubicin hydrochloride. [, ] For instance, polylactic acid microspheres containing Aclarubicin hydrochloride have shown promise in targeted drug delivery to the liver, enhancing its efficacy against hepatocellular carcinoma. [, , , ] Similar approaches utilizing microspheres are being investigated for other cancer types. [, , ]

Cytarabine

Relevance: Cytarabicin is frequently used in combination with aclarubicin hydrochloride in chemotherapy regimens for treating various hematological malignancies, including AML [, , , , , , , , , ]. These combinations have shown synergistic effects in some studies, leading to improved treatment outcomes [].

Decitabine

Relevance: Decitabine is often combined with cytarabicin, aclarubicin hydrochloride, and granulocyte colony-stimulating factor (G-CSF) in a regimen known as DCAG [, , ]. This combination therapy has demonstrated efficacy in treating elderly patients with AML and in certain subgroups of patients with intermediate-risk AML [].

Idarubicin

Relevance: Idarubicin, in combination with cytarabine, serves as a standard induction chemotherapy regimen (IA) for AML. This combination is often compared to the DCAG regimen in clinical studies [].

Enocitabine

Relevance: Enocitabine, in combination with aclarubicin hydrochloride, has been successfully used to treat acute megakaryoblastic leukemia (AMKBL), resulting in complete remission in some cases [].

6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG)

Relevance: Similar to enocitabine, both 6-MP and 6-TG have been used in combination with aclarubicin hydrochloride and other chemotherapeutic agents to treat AMKBL, demonstrating promising results in achieving remission [].

Mitomycin C (MMC)

Relevance: MMC, along with aclarubicin hydrochloride and 5-fluorouracil (5FU), exhibited synergistic growth-inhibitory effects against human pancreatic cancer cell lines in vitro [, ]. These findings suggest the potential for combination therapies involving these drugs in pancreatic cancer treatment.

5-Fluorouracil (5FU)

Relevance: Similar to MMC, 5FU demonstrated synergistic growth-inhibitory effects when combined with aclarubicin hydrochloride and MMC against human pancreatic cancer cell lines in vitro [, ]. This suggests the potential for combination therapies involving these drugs in pancreatic cancer treatment.

Cisplatin

Relevance: Cisplatin has been studied in combination with aclarubicin hydrochloride for treating metastatic brain tumors [] and urothelial tumors []. These combinations have shown promising antitumor activity in some cases.

Carmofur (HCFU)

Relevance: Carmofur, in combination with cisplatin and aclarubicin hydrochloride, has been explored as a chemotherapy regimen for treating progressive urothelial tumors []. This combination demonstrated moderate antitumor activity with manageable toxicity in a small group of patients.

Properties

CAS Number

75443-99-1

Product Name

Aclarubicin hydrochloride

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride

Molecular Formula

C42H54ClNO15

Molecular Weight

848.3 g/mol

InChI

InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1

InChI Key

KUSMIBXCRZTVML-PCCPLWKKSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Synonyms

Aclacin
Aclacinomycin A
Aclaplastin
Aclarubicin
MA 144A1
MA-144A1
MA144A1
NSC 208734
NSC-208734
NSC208734

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.